

Technical Guide: Methyl 3-oxotetradecanoate Safety & Handling Profile

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Methyl 3-oxotetradecanoate

CAS No.: 22348-97-6

Cat. No.: B014845

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Executive Summary & Research Significance

Methyl 3-oxotetradecanoate (CAS: 22348-97-6), also known as Methyl

-ketomyristate, is a critical lipophilic

-keto ester used primarily as a synthetic intermediate in pharmaceutical research. Its structural significance lies in its role as a precursor for Acyl Homoserine Lactones (AHLs), specifically N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL).

For drug development professionals, this compound is the linchpin in synthesizing autoinducers to study Quorum Sensing (QS) in Gram-negative bacteria like *Pseudomonas aeruginosa*. Understanding its safety and stability is paramount, as the

-keto moiety makes it susceptible to decarboxylation and hydrolysis if mishandled, potentially compromising downstream biological assays.

Hazard Identification & Risk Assessment (GHS)

Standard: OSHA Hazard Communication Standard (29 CFR 1910.1200) & GHS Rev. 9

While often classified as a low-hazard intermediate, the lipophilic nature of the C14 chain combined with the reactive

-dicarbonyl core necessitates specific precautions.

GHS Classification

Hazard Class	Category	Hazard Statement	Code
Acute Toxicity (Oral)	Category 4	Harmful if swallowed. [1][2]	H302
Aquatic Toxicity (Chronic)	Category 4	May cause long lasting harmful effects to aquatic life.[2]	H413

Signal Word: WARNING

Precautionary Strategy

- Prevention: Avoid release to the environment (P273). Wash skin thoroughly after handling (P264).[3][4]
- Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell (P301+P312).[4] Rinse mouth (P330).[2][4]
- Disposal: Dispose of contents/container to an approved waste disposal plant (P501).

Expert Insight: The H413 classification stems from the compound's low water solubility and high logP (estimated >4.5), suggesting potential for bioaccumulation in aquatic environments. In a laboratory setting, this mandates strict waste segregation—never pour down the drain.

Physicochemical Profile

Data aggregated from experimental and predicted models for CAS 22348-97-6.[5]

Property	Value	Technical Note
Molecular Formula		-keto ester functionality
Molecular Weight	256.38 g/mol	--
Physical State	Low-melting Solid / Liquid	Melts near RT; often appears as a semi-solid slurry.
Melting Point	28–30 °C	Requires gentle warming to aliquot accurately.
Boiling Point	137–139 °C (0.9 Torr)	High vacuum required for distillation.
Flash Point	> 110 °C	Combustible but not highly flammable.
Density	0.926 g/cm ³	Less dense than water.[5]
Solubility	Chloroform, EtOAc, Methanol	Insoluble in water.

Handling, Storage, & Stability Protocol

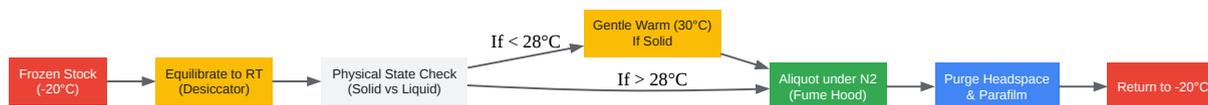
The Causality of Degradation:

-keto esters are thermodynamically unstable relative to their decomposition products. In the presence of moisture and heat, they undergo hydrolysis followed by decarboxylation, yielding 2-tridecanone.

Protocol: Maintaining Compound Integrity

- **Temperature Control:** Store at -20°C. While stable at room temperature for short periods, long-term storage at RT promotes slow decarboxylation.
- **Atmosphere:** Store under Argon or Nitrogen. Oxygen can induce radical oxidation at the -carbon position (between the carbonyls).
- **Thawing:** Allow the vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which catalyzes hydrolysis.

Workflow: Safe Aliquoting

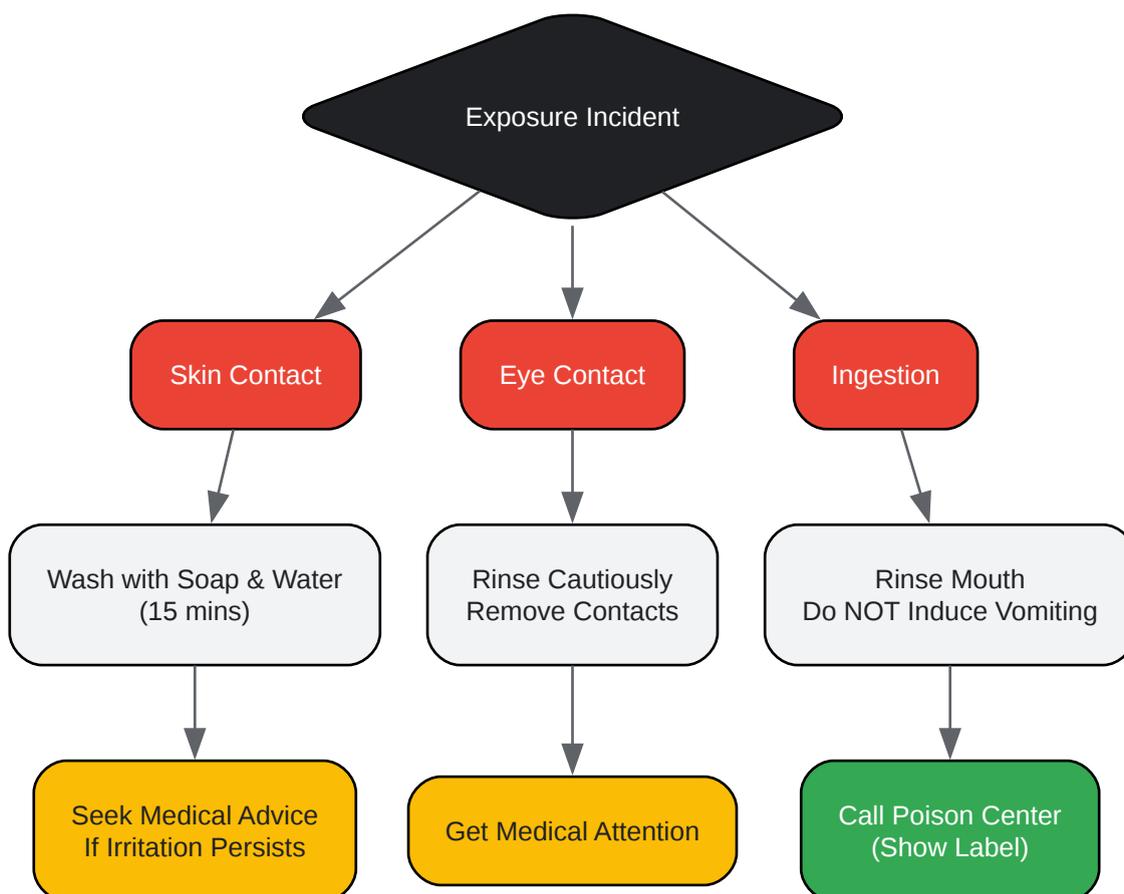


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Figure 1: Standard Operating Procedure (SOP) for handling low-melting sensitive solids.

Emergency Response Logic

In the event of exposure, the response must address the irritant nature of the ester and its potential systemic toxicity (H302).



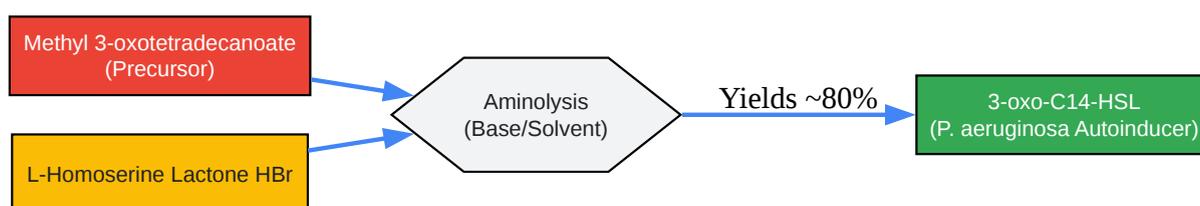
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Figure 2: Triage logic for accidental exposure based on GHS H302/H315 protocols.[2][4]

Synthesis Context: Quorum Sensing Applications

For researchers, the primary utility of **Methyl 3-oxotetradecanoate** is the synthesis of N-acyl homoserine lactones (AHLs). The compound reacts with L-homoserine lactone hydrobromide to form the autoinducer.

Mechanism: Aminolysis of the methyl ester by the homoserine lactone amine.



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Figure 3: Synthetic pathway for generating Quorum Sensing signal molecules.

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